

## EGFR-IN-7 (ORIC-114): A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

EGFR-IN-7, also known as ORIC-114, is an investigational, orally bioavailable, irreversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is designed to be a brain-penetrant agent with high selectivity and potency, particularly against tumors harboring EGFR and HER2 exon 20 insertion mutations, as well as other atypical EGFR mutations.[3][4] These mutations are known oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC), and are associated with a poor prognosis.[5][6] ORIC-114 is currently being evaluated in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors with these specific genetic alterations.[3][7]

#### **Mechanism of Action**

ORIC-114 functions as an ATP-competitive inhibitor, covalently binding to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2.[5] This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[2] The primary signaling pathways attenuated by ORIC-114 are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival and anti-apoptotic signals.[2] Its ability to cross the blood-brain barrier makes it a



promising candidate for treating central nervous system (CNS) metastases, a common complication in patients with EGFR-mutated NSCLC.[4]

## **Signaling and Experimental Workflow Diagrams**

To visually represent the mechanism of action and experimental evaluation of ORIC-114, the following diagrams are provided in DOT language.



Click to download full resolution via product page

Caption: EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.





Click to download full resolution via product page

Caption: Preclinical to clinical evaluation workflow for ORIC-114.



### **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo efficacy of ORIC-114 from preclinical studies.

Table 1: In Vitro Cellular Potency (EC50, nM) of ORIC-114

**Against Various EGFR Mutations** 

| EGFR Mutation Class | Representative<br>Mutations    | ORIC-114 EC50<br>(nM)          | Comparator EC50<br>(nM) |
|---------------------|--------------------------------|--------------------------------|-------------------------|
| Exon 20 Insertions  | D770_N771insSVD                | Sub-nanomolar to low nanomolar | -                       |
| A763_V764insFQEA    | Sub-nanomolar to low nanomolar | -                              |                         |
| V769_D770insASV     | Sub-nanomolar to low nanomolar | -                              |                         |
| Atypical PACC       | G719S                          | Low nanomolar                  | -                       |
| L861Q               | Low nanomolar                  | -                              |                         |
| Classical           | del19                          | Low nanomolar                  | -                       |
| L858R               | Low nanomolar                  | -                              |                         |
| Wild-Type           | WT                             | High nanomolar (less potent)   | -                       |

Data compiled from preclinical poster presentations. Specific EC50 values vary by individual mutation within a class.[1][2]

# Table 2: In Vivo Efficacy of ORIC-114 in Xenograft Models



| Model Type           | Cancer<br>Type | EGFR<br>Mutation              | ORIC-114<br>Dose     | Tumor<br>Growth<br>Inhibition<br>(%) | Notes                                                           |
|----------------------|----------------|-------------------------------|----------------------|--------------------------------------|-----------------------------------------------------------------|
| Subcutaneou<br>s PDX | NSCLC          | Exon 20<br>Insertion          | 2-4 mg/kg,<br>PO, QD | >90%                                 | Superior efficacy compared to other EGFR inhibitors.[2]         |
| Subcutaneou<br>s CDX | NSCLC          | Complex<br>Atypical<br>Mutant | Not specified        | 100%<br>regressions<br>(all CR)      | Demonstrate s potent activity against complex mutations.[9]     |
| Intracranial         | NSCLC          | del19 (PC9-<br>luc)           | 2.5 mg/kg,<br>PO, QD | Significant<br>regressions           | Superior efficacy compared to mobocertinib and osimertinib. [1] |

PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day); CR: Complete Response.

# Experimental Protocols In Vitro Cell Viability Assay

- Objective: To determine the half-maximal effective concentration (EC50) of ORIC-114 in inhibiting the proliferation of cancer cells with various EGFR mutations.
- Cell Lines: BaF3 murine pro-B cells engineered to express various human EGFR mutations (e.g., exon 20 insertions, atypical mutations, classical mutations, and wild-type).[1][2]



- · Methodology:
  - Cells are seeded in 96-well or 384-well plates.
  - A serial dilution of ORIC-114 (and comparator compounds) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
  - Plates are incubated for 72 hours.[1][2]
  - Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[1][2]
  - Luminescence is read using a plate reader.
  - Data are normalized to the vehicle control, and EC50 values are calculated using a nonlinear regression analysis.

#### **EGFR Phosphorylation Assay**

- Objective: To measure the direct inhibitory effect of ORIC-114 on EGFR autophosphorylation.
- Cell Lines: BaF3 cells expressing specific EGFR exon 20 mutations.
- Methodology:
  - Cells are treated with varying concentrations of ORIC-114 for 1 hour.
  - Following treatment, cells are lysed to extract proteins.
  - The levels of phosphorylated EGFR (pEGFR) in the cell lysates are quantified using a Meso Scale Discovery (MSD) ELISA.[2]
  - Data are analyzed to determine the concentration of ORIC-114 required to inhibit EGFR phosphorylation.

#### In Vivo Xenograft Studies

• Objective: To evaluate the anti-tumor efficacy of ORIC-114 in a living organism.



- Animal Models: Immunocompromised mice (e.g., nude or NSG mice).
- Tumor Implantation:
  - Subcutaneous Models: Patient-derived xenograft (PDX) fragments or cancer cell lines are implanted subcutaneously into the flanks of the mice.[2][8]
  - Intracranial Models: Luciferase-tagged cancer cells (e.g., PC9-luc) are stereotactically injected into the brains of the mice.[1][8]
- Treatment Protocol:
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
  - ORIC-114 is administered orally (PO) once daily (QD) at specified doses (e.g., 2-4 mg/kg).
     [2][8] A vehicle control is administered to the control group.
  - Tumor volume is measured regularly using calipers for subcutaneous models.
  - For intracranial models, tumor burden is monitored by measuring bioluminescence using an in vivo imaging system.[1][8]
  - Animal body weight and general health are monitored throughout the study.
  - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pEGFR levels).

#### **Kinome Selectivity Profiling**

- Objective: To assess the selectivity of ORIC-114 against a broad panel of human kinases to identify potential off-target effects.
- Methodology:
  - The KINOMEscan™ platform is utilized, which employs a competition binding assay.[2]



- ORIC-114 is tested at a specific concentration (e.g., 1 μM) against a large panel of kinases (e.g., 468 kinases).[2]
- The results indicate the percentage of binding of each kinase to an immobilized ligand in the presence of ORIC-114. A low percentage of binding suggests strong inhibition by the compound.
- The data are often visualized on a kinome tree to provide a global view of selectivity.

#### Conclusion

**EGFR-IN-7** (ORIC-114) has demonstrated significant potential as a therapeutic agent for solid tumors driven by EGFR and HER2 mutations, particularly the challenging exon 20 insertion mutations. Its high potency, selectivity, and brain-penetrant properties observed in preclinical studies are promising.[10] The ongoing clinical evaluation will be crucial in determining its safety and efficacy profile in patients, with the potential to address a significant unmet medical need in this population, including those with CNS metastases.[9][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oricpharma.com [oricpharma.com]
- 2. oricpharma.com [oricpharma.com]
- 3. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties ACS Spring 2025 American Chemical Society [acs.digitellinc.com]
- 6. ORIC® Pharmaceuticals Presents Data Further Supporting Potential Best-In-Class Profile of ORIC-114 to Treat EGFR Exon 20 Insertions and Other Atypical Mutations at the EORTC-







NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oricpharma.com [oricpharma.com]
- 9. ORIC® Pharmaceuticals Presents Data Further Supporting Potential Best-In-Class Profile
  of ORIC-114 to Treat EGFR Exon 20 Insertions and Other Atypical Mutations at the EORTCNCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC
  Pharmaceuticals, Inc. [investors.oricpharma.com]
- 10. oricpharma.com [oricpharma.com]
- 11. ORIC Pharmaceuticals Announces Clinical Supply Agreement to [globenewswire.com]
- To cite this document: BenchChem. [EGFR-IN-7 (ORIC-114): A Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573182#egfr-in-7-potential-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com